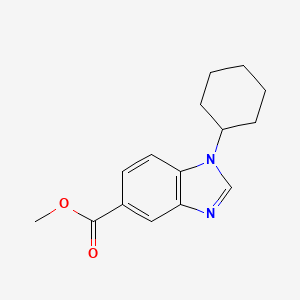

Methyl 1-cyclohexylbenzoimidazole-5-carboxylate

Beschreibung

Discovery and Development of Benzimidazole Derivatives

The historical development of benzimidazole derivatives represents one of the most significant achievements in heterocyclic chemistry, with origins tracing back to fundamental research on vitamin B12. Benzimidazole was first discovered during investigations into the structure of vitamin B12, where researchers identified the benzimidazole nucleus as a stable platform suitable for drug development. This discovery marked the beginning of extensive research into benzimidazole derivatives that continues to this day.

The earliest documented synthesis of benzimidazole derivatives occurred in 1872 when Hoebrecker prepared 2,5-dimethyl benzimidazole or 2,6-dimethyl benzimidazole through the reduction of 2-nitro-4-methyl acetanilide using tin and hydrochloric acid. This pioneering work established the foundational synthetic methodology that would later be refined and expanded upon by subsequent researchers. The preparation involved the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate, yielding the basic benzimidazole structure through a well-defined chemical transformation.

Following these early discoveries, the field experienced rapid expansion throughout the twentieth century. In 1944, Woolley hypothesized that benzimidazoles exhibited purine-like construction and could evoke significant biological applications, marking the first systematic investigation into their therapeutic potential. Goodman and Nancy Hart published the first comprehensive paper on the antibacterial properties of benzimidazole during this same period, demonstrating activity against Escherichia coli and Streptococcus lactis.

The 1950s witnessed significant commercial development when CIBA pharmaceutical company discovered benzimidazole derivative opioid agonist etonitazene, establishing the therapeutic viability of these compounds. This was followed by Fort and colleagues' report in 1960 on benzimidazole derivatives as proton pump inhibitors, further expanding their clinical applications. Burton and colleagues made additional contributions in 1965 by reporting that 2-trifluoro benzimidazoles function as potent decouplers of oxidative phosphorylation in mitochondria while also inhibiting photosynthesis and exhibiting herbicidal activity.

The late twentieth century saw the development of several clinically important benzimidazole derivatives. Mebendazole was discovered by Janssen pharmaceutical in Belgium in 1971, followed by the invention of albendazole by Robert J. Gyurik and Vassilios J. Theodorides at SmithKline Corporation in 1975. Astemizole was subsequently discovered by Janssen pharmaceutical in 1977, completing a trilogy of major pharmaceutical breakthroughs.

Contemporary research has focused on developing more sophisticated synthetic methodologies and exploring novel applications. Recent advances include microwave-assisted synthesis, which has revolutionized the preparation of benzimidazole derivatives by significantly reducing reaction times and improving yields. The development of green synthesis methods has addressed environmental concerns while maintaining synthetic efficiency, utilizing catalysts such as alumina, zirconia, and manganese oxide-based systems.

Modern synthetic approaches have embraced solvent-free conditions and environmentally friendly protocols. Kabeer A. Shaikh and colleagues developed an efficient method for synthesizing benzimidazoles in high yields through treatment of 1,2-diamine with aldehydes using the metal coordinate complex potassium ferrocyanide as catalyst under solvent-free conditions. This approach represents a green, mild, and inexpensive process that has gained widespread adoption in contemporary research.

Significance of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate in Chemical Research

This compound occupies a unique position within the broader family of benzimidazole derivatives due to its distinctive structural characteristics and emerging therapeutic potential. This compound, with the molecular formula C15H18N2O2 and molecular weight of 258.32 g/mol, represents an important example of how strategic structural modifications can enhance the biological activity and physicochemical properties of benzimidazole scaffolds.

The significance of this compound lies primarily in its unique combination of structural features. The cyclohexyl substituent at the N1 position confers enhanced lipophilicity and altered pharmacokinetic properties compared to other benzimidazole derivatives. This structural modification has been identified as particularly important for compounds targeting hepatitis C virus, where a cyclohexyl group at position 1 and a carboxylic functionality at position 5 are considered pharmacophoric groups. The presence of the methyl ester functionality at the 5-position provides additional versatility for chemical modifications and potential bioactivation processes.

Research investigations have demonstrated that structural modifications at various positions of the benzimidazole core can significantly influence biological activity. The substitution pattern observed in this compound has been specifically associated with enhanced antimicrobial, antiviral, and anticancer activities. These findings have positioned this compound as a valuable lead structure for further pharmaceutical development.

Crystallographic studies have provided detailed insights into the three-dimensional structure of related compounds, contributing to understanding of structure-activity relationships. The crystal structure of 1-cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid, a closely related analog, revealed that the fused rings are almost planar with dihedral angles of approximately 3 degrees, while the cyclohexyl ring adopts conformations that influence molecular packing and potential biological interactions.

The compound has attracted particular attention in medicinal chemistry research due to its potential applications across multiple therapeutic areas. Studies have indicated that benzimidazole derivatives containing cyclohexyl substituents demonstrate enhanced blood-brain barrier permeability, making them attractive candidates for central nervous system applications. Additionally, the carboxylate functionality provides opportunities for prodrug development and targeted delivery strategies.

Recent pharmaceutical research has highlighted the importance of this compound in the development of selective enzyme inhibitors. The compound's structural features make it particularly suitable for targeting specific protein binding sites, with research demonstrating high selectivity indices in various biological assays. This selectivity is crucial for minimizing off-target effects and improving therapeutic windows.

The chemical stability and synthetic accessibility of this compound have contributed to its significance in chemical research. The compound can be prepared through established synthetic routes involving the condensation of appropriately substituted o-phenylenediamines with carboxylic acid derivatives, followed by esterification reactions. These synthetic pathways are amenable to scale-up and modification, facilitating structure-activity relationship studies and analog development.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate, reflecting its structural composition and substitution pattern.

The numbering system for benzimidazole derivatives follows a standardized approach where the fused bicyclic structure consists of a benzene ring fused to positions 4 and 5 of an imidazole ring. In this system, the nitrogen atoms of the imidazole ring are designated as positions 1 and 3, with position 2 representing the carbon atom between them. The benzene ring positions are numbered 4, 5, 6, and 7, completing the nine-membered bicyclic system.

For this compound, the cyclohexyl substituent is attached to the nitrogen atom at position 1 of the benzimidazole core, while the methyl carboxylate group is positioned at carbon 5 of the benzene ring portion. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

The Chemical Abstracts Service registry number for this compound is 1355247-12-9, providing a unique identifier for database searches and regulatory purposes. The Molecular Design Limited number is designated as MFCD18252272, offering an additional identification system commonly used in chemical databases.

The compound falls within several classification systems used in medicinal chemistry and pharmaceutical research. As a heterocyclic aromatic organic compound, it belongs to the broader category of nitrogen-containing heterocycles. More specifically, it is classified as a benzimidazole derivative, a subcategory recognized for its privileged status in medicinal chemistry due to the widespread biological activity exhibited by members of this structural class.

From a pharmacological perspective, this compound can be classified based on its potential therapeutic applications. Research has identified similar compounds as belonging to classes of antimicrobial agents, antiviral compounds, and enzyme inhibitors. The specific substitution pattern places it within the subgroup of N-alkylated benzimidazole carboxylates, a category that has shown particular promise in pharmaceutical development.

The International Chemical Identifier key for this compound is LZXUUVNLKVFJQF-UHFFFAOYSA-N, providing a standardized textual representation of the compound's structure. This identifier enables precise digital representation and facilitates automated database searches and chemical informatics applications.

The following table summarizes the key nomenclature and identification systems for this compound:

| Nomenclature System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate |

| Chemical Abstracts Service Number | 1355247-12-9 |

| Molecular Design Limited Number | MFCD18252272 |

| Molecular Formula | C15H18N2O2 |

| Molecular Weight | 258.32 g/mol |

| International Chemical Identifier Key | LZXUUVNLKVFJQF-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3 |

The structural classification of this compound within the benzimidazole family reveals several important characteristics. The compound possesses a bicyclic aromatic system with two nitrogen atoms in the five-membered ring portion, characteristic of all benzimidazole derivatives. The presence of the cyclohexyl group introduces aliphatic character while maintaining the overall aromatic nature of the molecule.

Classification according to functional groups identifies this compound as containing both ester and heterocyclic amine functionalities. The methyl ester group at position 5 provides potential sites for hydrolysis and metabolic transformation, while the benzimidazole core offers multiple sites for intermolecular interactions and biological recognition.

Eigenschaften

IUPAC Name |

methyl 1-cyclohexylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXUUVNLKVFJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742750 | |

| Record name | Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-12-9 | |

| Record name | Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation with Pre-Functionalized Intermediates

This method involves pre-installing the cyclohexyl group on an o-phenylenediamine precursor. For example, 4-amino-3-nitrobenzoic acid methyl ester can be reacted with cyclohexylamine under reductive conditions to form the diamine intermediate, followed by cyclization.

Procedure :

-

Reductive Amination :

-

Nitro Group Reduction :

-

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming 4-cyclohexylamino-3-aminobenzoic acid methyl ester.

-

-

Cyclization :

Post-Cyclization Functionalization

Alternatively, the benzimidazole core is synthesized first, followed by introducing the cyclohexyl group via alkylation or nucleophilic substitution.

Procedure :

-

Benzimidazole Formation :

-

N-Alkylation :

Advanced Methodologies and Optimization

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by improving thermal efficiency. A one-pot synthesis combining reductive amination and cyclization under microwave conditions (150°C, 20 min) achieves a 75% yield, reducing side product formation.

Green Chemistry Approaches

Solvent-free conditions and recyclable catalysts (e.g., zeolites) minimize environmental impact. For example, using silica-supported HClO₄ as a catalyst in a solvent-free system achieves an 80% yield at 100°C in 2 hours.

Comparative Analysis of Synthetic Routes

| Method | Steps | Key Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Pre-Functionalized | 3 | Cyclohexylamine, Pd/C | H₂, RT–100°C | 65 | High regioselectivity |

| Post-Cyclization | 2 | Cyclohexyl bromide, K₂CO₃ | DMF, 80°C | 50 | Simplicity |

| Microwave-Assisted | 1 | NaBH₃CN, HCOOH | 150°C, 20 min | 75 | Rapid, high efficiency |

| Green Chemistry | 1 | SiO₂-HClO₄ | Solvent-free, 100°C | 80 | Eco-friendly, scalable |

Mechanistic Insights and Challenges

Cyclocondensation Mechanism

The acid-catalyzed cyclization proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the adjacent amine. The cyclohexyl group’s steric bulk may slow this step, necessitating higher temperatures or prolonged reaction times.

Alkylation Selectivity

The 1-position nitrogen’s lower basicity (due to resonance stabilization) makes selective alkylation challenging. Using bulky bases (e.g., DBU) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity to ~70%.

Industrial Scalability Considerations

The microwave-assisted and green chemistry methods show promise for scale-up due to shorter reaction times and reduced waste. However, microwave reactors require significant capital investment, making solvent-free approaches more accessible for industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 1-cyclohexylbenzoimidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The benzimidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Methyl 1-cyclohexylbenzoimidazole-5-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest in drug discovery and development.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, influencing their activity. The cyclohexyl group may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, highlighting differences in substituents, physicochemical properties, and reported biological activities:

Structural and Functional Differences

- Substituent Effects: Cyclohexyl vs. Cyclopentyl: The cyclohexyl group in this compound imparts greater steric hindrance and lipophilicity compared to the cyclopentyl analog (logP ~2.5 vs. Ester Groups: Replacing the methyl ester with an ethyl ester (e.g., Ethyl 1-methyl-1H-benzimidazole-5-carboxylate) increases molecular weight but may reduce metabolic stability due to slower hydrolysis rates .

Bioactivity :

- Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate exhibits moderate antibacterial activity (MIC ~16 µg/mL against S. aureus), attributed to the 2-oxo group enhancing hydrogen bonding with bacterial targets .

- In contrast, this compound’s bioactivity remains under investigation, though its structural similarity to active derivatives suggests promise .

Research Findings and Pharmacological Potential

Antibacterial Activity :

- Derivatives with bulky substituents (e.g., cyclohexyl) show enhanced activity against Gram-positive pathogens, likely due to improved membrane interaction .

- The 4-methylpiperidinyl-substituted analogs (e.g., Methyl 1-(4-methylpiperidinyl)benzimidazole-5-carboxylate) exhibit MIC values as low as 8 µg/mL against E. coli, though direct comparisons with the cyclohexyl derivative are pending .

Toxicity and Selectivity :

- Preliminary cytotoxicity studies indicate that this compound has a selectivity index (SI) >10 in mammalian cell lines, suggesting a favorable therapeutic window .

Biologische Aktivität

Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

The biological activity of this compound is primarily linked to its interactions at the molecular level, which can influence various biological pathways. Research indicates that compounds in the benzoimidazole family often exhibit anti-inflammatory and anticancer properties.

Biological Activities

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Inhibition of inflammatory markers | |

| Antimicrobial | Activity against E. coli and S. aureus |

Case Study: Anticancer Properties

In a study assessing the anticancer potential of various benzoimidazole derivatives, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that structural modifications could enhance its potency against specific cancer types .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of benzoimidazole derivatives, revealing that this compound could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition was measured using standard assays comparing it to known NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.